

An In-depth Technical Guide to Trimethylhydrazine as a Chemical Intermediate

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Compound of Interest

Compound Name: Trimethylhydrazine

Cat. No.: B156840

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylhydrazine (TMH), systematically known as 1,1,2-**trimethylhydrazine**, is a methylated derivative of hydrazine.[1] It is a highly reactive, colorless, and flammable liquid chemical compound.[2] While it has applications in the aerospace industry as a high-energy propellant, its primary role of interest in the chemical and pharmaceutical sectors is as a versatile chemical intermediate.[2] Its unique structure, featuring both a secondary and a tertiary amine within the hydrazine moiety, makes it a valuable building block for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and specialty chemicals.[2] This guide provides a comprehensive technical overview of its properties, synthesis, and applications as a chemical intermediate.

Physicochemical and Safety Data

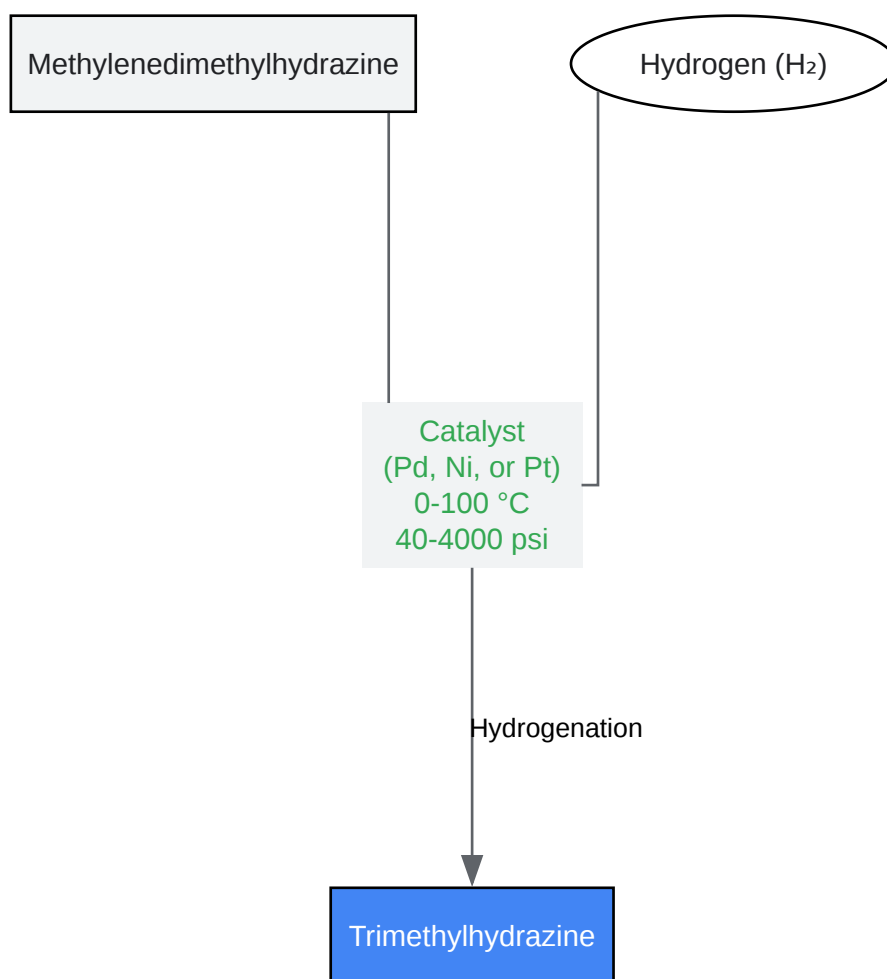
Handling **Trimethylhydrazine** requires extreme caution due to its high reactivity, potential for explosion when in contact with oxidizing agents, and significant toxicity.[2] It is a known carcinogen and can cause severe irritation to the eyes, skin, and respiratory system.[2] All handling should occur in a controlled environment with appropriate personal protective equipment.

Quantitative properties of **Trimethylhydrazine** are summarized in the table below.

Property	Value	Source
CAS Number	1741-01-1	[2] [3] [4]
Molecular Formula	C ₃ H ₁₀ N ₂	[2] [3] [4]
Molecular Weight	74.13 g/mol	[3]
IUPAC Name	1,1,2-trimethylhydrazine	[3] [4]
Synonyms	N,N,N'-Trimethylhydrazine, Anamorelin intermediate-1	[2] [3]
Boiling Point	49.3°C to 87.98°C (estimate)	[2] [4]
Melting Point	-71.91°C	[2]
Density	~0.787 - 0.865 g/cm ³ (estimate)	[2] [4]
Vapor Pressure	300 mmHg at 25°C	[2]
pKa	9.15 ± 0.70 (Predicted)	[2]

Synthesis of Trimethylhydrazine

The primary industrial synthesis of **Trimethylhydrazine** involves the catalytic hydrogenation of methylenedimethylhydrazine. This process is efficient and can be adapted for commercial-scale operations.[\[5\]](#) The reaction proceeds by reacting methylenedimethylhydrazine with hydrogen gas in the presence of a Group VIII metal catalyst, such as palladium, nickel, or platinum.[\[5\]](#)



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Caption: Catalytic hydrogenation of methylenedimethylhydrazine to **Trimethylhydrazine**.

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of **Trimethylhydrazine** via catalytic hydrogenation are outlined in U.S. Patent 3,182,087.[5] The following protocols are adapted from the examples provided therein.

General Procedure: Methylenedimethylhydrazine is placed in a pressure vessel with a suitable catalyst. The vessel is pressurized with hydrogen and agitated, often with heating. Upon reaction completion, **Trimethylhydrazine** is recovered from the product mixture, typically by fractionation.[5]

Protocol 1: Using Palladium Catalyst

- Place 20 mL of methylenedimethylhydrazine into a pressure vessel.
- Add 1.5 grams of 10% palladium on charcoal catalyst.
- Pressurize the vessel with hydrogen to 2000 p.s.i.
- Agitate the mixture for 2 hours at 48°C, followed by 2.5 hours at 65°C.
- After cooling and depressurizing, recover the **Trimethylhydrazine** by fractionation.[5]

Protocol 2: Using Raney Nickel Catalyst

- Place 25 mL of methylenedimethylhydrazine into a pressure vessel.
- Add 4.5 grams of Raney nickel catalyst.
- Pressurize the vessel with hydrogen to 1700 p.s.i.
- Agitate the mixture for 1.75 hours at approximately 50°C.
- Recover the resulting **Trimethylhydrazine** from the reaction mixture.[5] A good yield is reported for this method.[5]

Protocol 3: Using Platinum Catalyst

- Place 10 mL of methylenedimethylhydrazine into a pressure vessel.
- Add 0.1 gram of platinum oxide (Adams catalyst).
- Pressurize the vessel with hydrogen to 3000 p.s.i.
- Agitate the mixture for 2.5 hours.
- Isolate and recover the **Trimethylhydrazine** product.[5]

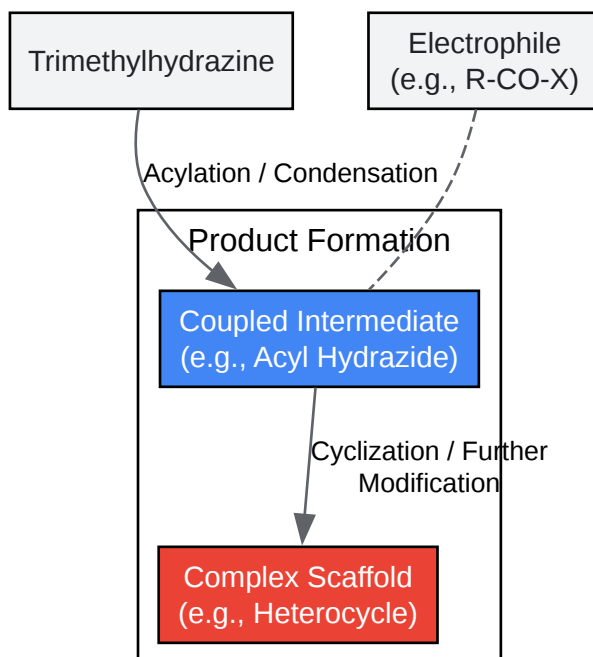
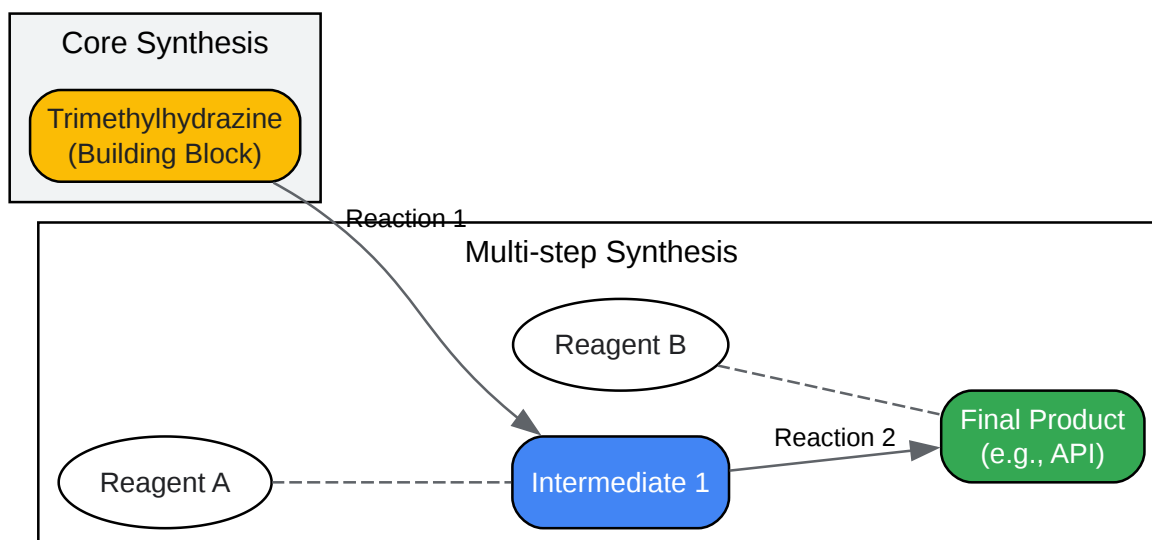
Summary of Reaction Conditions

The flexibility of the synthesis allows for various conditions, as summarized below.

Catalyst	Pressure (p.s.i.)	Temperature (°C)	Duration (hours)
10% Palladium on Charcoal	2000	48-65	4.5
Raney Nickel	1700	~50	1.75
Raney Nickel	3000	Not specified	2.5
Platinum Oxide	3000	Not specified	2.5

Role as a Chemical Intermediate

The utility of **Trimethylhydrazine** as a chemical intermediate stems from the reactivity of its hydrazine functional group. It can participate in a variety of chemical transformations to build more complex molecular architectures, a critical process in drug discovery and fine chemical synthesis.



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